

Caldiamide sodium mechanism of action in vivo

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Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

Cat. No.: S1496349

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Chemical Profile and Pharmaceutical Role

The table below summarizes the core chemical and functional information for **caldiamide sodium**:

| Property | Description |
|-------------------|--|
| Molecular Formula | $C_{16}H_{26}CaN_5NaO_8$ [1] [2] |
| Molecular Weight | 479.47 g/mol [1] |
| IUPAC Name | calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate [1] |
| FDA UNII | 9G03615Q60 [1] |
| Role | Pharmaceutic aid (excipient) [2] |
| Function | Excess ligand to minimize risk of Gd^{3+} release in Gadodiamide injection (Omniscan) [3] [4] |

Pharmacokinetics and In Vivo Stability

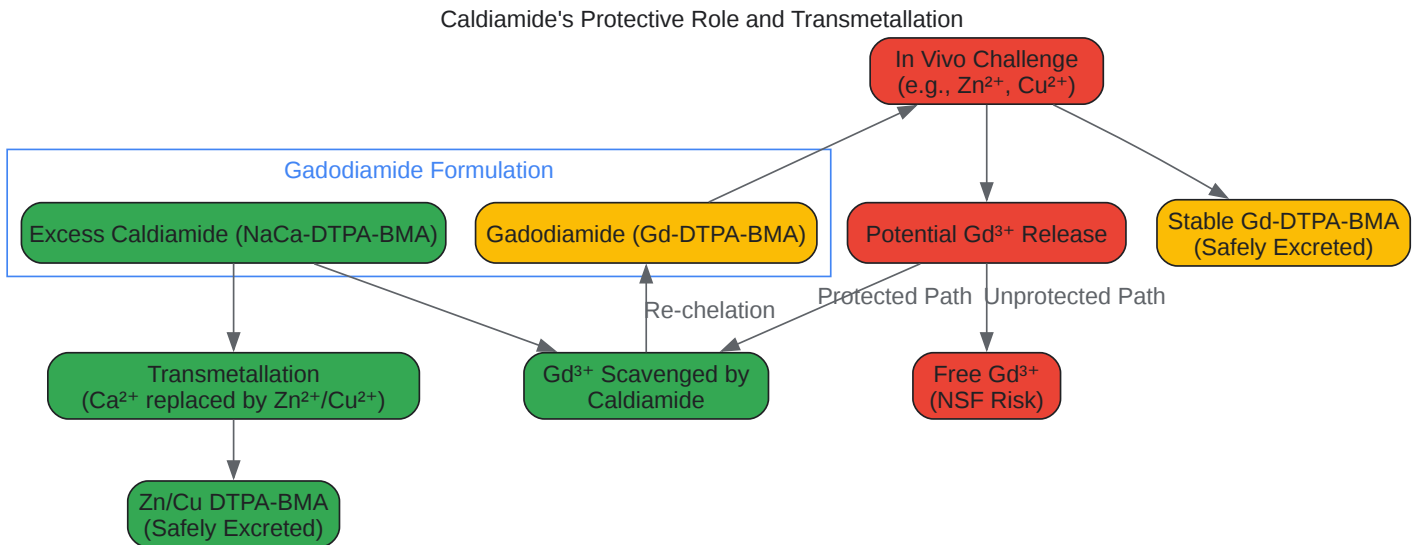
Key pharmacokinetic parameters and metabolic fate of **caldiamide sodium** from a rat study are detailed below:

| Parameter | Finding |
|--------------------------------|--|
| Elimination Half-life | 0.31 hours [5] |
| Volume of Distribution | 244 ml/kg [5] |
| Plasma Clearance | 9.2 ml/min/kg [5] |
| Primary Excretion Route | Renal (glomerular filtration) [5] |
| Urinary Excretion (4h) | 86.6% of administered radioactive dose [5] |
| Urinary Excretion (120h) | 95.3% of administered radioactive dose [5] |
| Fecal Excretion (120h) | 3.3% of administered radioactive dose [5] |
| Major Metabolites | Zn-form (~7%) and Cu-form (~1%) of the complex [5] |
| Unchanged Parent Drug in Urine | ~92% [5] |

This data demonstrates that **caldiamide sodium** is rapidly eliminated from the body primarily via the kidneys. The presence of zinc and copper metabolites confirms that **transmetallation** occurs in vivo, where endogenous zinc and copper ions displace the calcium ion in the caldiamide molecule [5]. However, this process only happens to a small extent.

Mechanism of Action: Gd³⁺ Scavenging

Caldiamide sodium's primary mechanism is to act as a **sacrificial scavenger** for toxic free Gd³⁺ ions. The diagram below illustrates this protective function and the consequence of its absence.



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Caldiamide scavenges free Gd^{3+} to prevent toxicity, while undergoing minor transmetallation itself.

This scavenging mechanism is critical because released Gd^{3+} ions can deposit in tissues and potentially trigger a serious condition called **Nephrogenic Systemic Fibrosis (NSF)** in patients with severe renal impairment [3] [4].

Key Experimental Evidence

A pivotal preclinical study investigated the role of caldiamide by comparing different formulations in rats [4]:

- **Experimental Groups:** Rats received repeated high-dose injections of Omniscan (with caldiamide), gadodiamide without caldiamide, Magnevist, caldiamide alone, Gd-EDTA, or saline [4].

- **Critical Finding:** Rats treated with **gadodiamide without caldiamide** developed NSF-like skin lesions, while those treated with the formulated **Omniscan (with caldiamide)** and **caldiamide alone** did not [4]. This directly demonstrates the protective role of the excess ligand.
- **Conclusion:** The study confirmed that the observed toxicity is related to **released gadolinium**, not the depletion of endogenous ions, highlighting the importance of complex stability [4].

Summary for Researchers

For drug development professionals, **caldiamide sodium** is a vital example of a **protective excipient**. Its intentional inclusion as an excess ligand is a key risk-mitigation strategy for linear Gd-based contrast agents with lower complex stability. Its safety profile is well-characterized by rapid renal excretion and minimal in vivo transmetallation.

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